Benzyl methyl(piperidin-3-yl)carbamate hydrochloride
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Overview
Description
Benzyl methyl(piperidin-3-yl)carbamate hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl methyl(piperidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with methyl piperidine-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzyl methyl(piperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Benzyl methyl(piperidin-3-yl)carbamate hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl methyl(piperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(piperidin-3-yl)carbamate hydrochloride
- Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride
- N-Benzylpiperidine hydrochloride
Uniqueness
Benzyl methyl(piperidin-3-yl)carbamate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the benzyl and methyl groups can enhance its binding affinity to certain molecular targets compared to other similar compounds .
Properties
CAS No. |
1245808-05-2 |
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Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl N-methyl-N-piperidin-3-ylcarbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-16(13-8-5-9-15-10-13)14(17)18-11-12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3;1H |
InChI Key |
ATZAHXUWPUVISQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCNC1)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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